molecular formula C10H11N3O B11907454 2-Hydrazinyl-3-methylquinolin-4(3H)-one

2-Hydrazinyl-3-methylquinolin-4(3H)-one

Cat. No.: B11907454
M. Wt: 189.21 g/mol
InChI Key: LYBQKGNNFTUOOF-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-methylquinolin-4(3H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hydrazinyl group at the second position, a methyl group at the third position, and a ketone at the fourth position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-methylquinolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methylquinolin-4(3H)-one.

    Hydrazination: The 3-methylquinolin-4(3H)-one is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the second position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-methylquinolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-methylquinolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it might inhibit enzyme activity or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylquinoline: Lacks the methyl group at the third position.

    3-Methylquinolin-4(3H)-one: Lacks the hydrazinyl group at the second position.

    2-Amino-3-methylquinolin-4(3H)-one: Contains an amino group instead of a hydrazinyl group.

Uniqueness

2-Hydrazinyl-3-methylquinolin-4(3H)-one is unique due to the presence of both the hydrazinyl and methyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-hydrazinyl-3-methyl-3H-quinolin-4-one

InChI

InChI=1S/C10H11N3O/c1-6-9(14)7-4-2-3-5-8(7)12-10(6)13-11/h2-6H,11H2,1H3,(H,12,13)

InChI Key

LYBQKGNNFTUOOF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=CC=CC=C2N=C1NN

Origin of Product

United States

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